イレクサポニンA1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

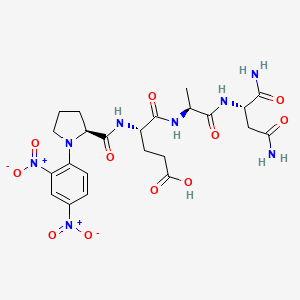

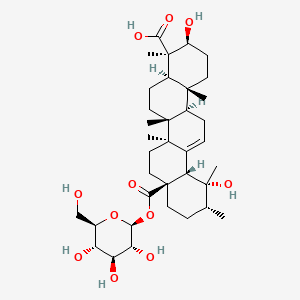

イレクサポニンAは、植物のIlex pubescensに主に存在するトリテルペノイドサポニンです。 この化合物は、抗炎症作用、抗血栓作用、コレステロール低下作用など、重要な薬理学的特性を持つため注目を集めています .

2. 製法

合成ルートと反応条件: イレクサポニンAの調製は、通常、Ilex hainanensisの葉からの抽出を含みます。 葉を集めて乾燥させ、エタノールまたはメタノールを使用して溶媒抽出を行います。 抽出物はその後、クロマトグラフィー技術を使用して精製し、イレクサポニンAを単離します .

工業生産方法: イレクサポニンAの工業生産は、同様の抽出および精製プロセスに従いますが、より大規模に行われます。 葉はまとめて収穫され、工業用溶媒を使用して大規模抽出が行われます。 粗抽出物はその後、高性能液体クロマトグラフィー(HPLC)を使用して精製されます .

科学的研究の応用

Chemistry: Used as a model compound for studying triterpenoid saponins.

Biology: Investigated for its effects on cellular processes such as apoptosis and cell proliferation.

Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, nonalcoholic fatty liver disease, and metabolic disorders

Industry: Potential use in the development of natural health supplements and pharmaceuticals

作用機序

イレクサポニンAは、複数の分子経路を通じてその効果を発揮します。

抗炎症作用: インターロイキン6や腫瘍壊死因子αなどの炎症性サイトカインの発現を抑制します。

抗血栓作用: 血小板凝集と血栓形成を抑制します。

コレステロール低下作用: ステロール27-ヒドロキシラーゼとコレステロール7β-ヒドロキシラーゼの発現を上方制御することにより、胆汁酸代謝を調節します

類似化合物:

- イレクサポニンB1

- イレクサポニンB2

- イレクサポニンB3

- イレクソシドO

比較: イレクサポニンAは、Ilex pubescensにおけるその高い存在量とその強力な薬理学的効果のためにユニークです。 イレクサポニンB1、B2、B3などの他の類似化合物は生物活性も示しますが、イレクサポニンAは、その重要な抗炎症作用とコレステロール低下作用によって際立っています .

生化学分析

Biochemical Properties

Ilexsaponin A1 interacts with various enzymes, proteins, and other biomolecules. It has been reported that Ilexsaponin A1 could be metabolized into a dominant metabolite, ilexgenin A, by β-glucosidase enzymes in intestinal microflora . It also interacts with enzymes involved in bile acid metabolism, such as sterol 27-hydroxylase (CYP27A1) and cholesterol 7b-hydroxylase (CYP7B1) .

Cellular Effects

Ilexsaponin A1 has significant effects on various types of cells and cellular processes. It promotes cell proliferation, migration, invasion, and tube formation in human umbilical vein endothelial cells . It also rescues blood vessel loss in vascular insufficient zebrafish .

Molecular Mechanism

Ilexsaponin A1 exerts its effects at the molecular level through several mechanisms. It upregulates the gene expression levels of CYP27A1 and CYP7B1, accelerating efflux and decreasing uptake of bile acid in the liver . This is achieved by increasing hepatic farnesoid X receptor (FXR) and bile salt export pump (BSEP) expression, and reducing Na+ -taurocholic acid cotransporting polypeptide (NTCP) expression .

Temporal Effects in Laboratory Settings

Over time, Ilexsaponin A1 shows significant changes in its effects. For instance, the bioavailability of Ilexsaponin A1 and its conversion from Ilexsaponin A1 to ilexgenin A were significantly inhibited in antibiotic-treated rats after oral administration .

Dosage Effects in Animal Models

In animal models, the effects of Ilexsaponin A1 vary with different dosages. For example, male C57BL/6J mice were fed a high-fat diet to induce nonalcoholic fatty liver disease and were treated with Ilexsaponin A1 (120 mg/kg) for 8 weeks . The administration of Ilexsaponin A1 significantly decreased serum total cholesterol, attenuated liver steatosis, and decreased total hepatic bile acid levels .

Metabolic Pathways

Ilexsaponin A1 is involved in several metabolic pathways. It plays a role in bile acid metabolism, an attractive therapeutic target in nonalcoholic fatty liver disease . It also interacts with enzymes involved in this pathway, such as CYP27A1 and CYP7B1 .

Transport and Distribution

Ilexsaponin A1 is transported and distributed within cells and tissues. It influences bile acid transport in the liver by interacting with FXR, BSEP, and NTCP .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Ilexsaponin A typically involves extraction from the leaves of Ilex hainanensis. The leaves are collected, dried, and then subjected to solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate Ilexsaponin A .

Industrial Production Methods: Industrial production of Ilexsaponin A follows similar extraction and purification processes but on a larger scale. The leaves are harvested in bulk, and large-scale extraction is performed using industrial-grade solvents. The crude extract is then subjected to high-performance liquid chromatography (HPLC) for purification .

化学反応の分析

反応の種類: イレクサポニンAは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、過酸化水素などの酸化剤によって触媒されます。

還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤によって促進されます。

一般的な試薬と条件:

酸化: 酸性条件下での過酸化水素。

還元: 水性またはアルコール性媒体中の水素化ホウ素ナトリウム。

置換: 塩基性媒体中の水酸化物イオン.

主な生成物:

酸化: イレクサポニンAの酸化誘導体。

還元: イレクサポニンAの還元体。

置換: 使用した求核剤に応じて置換誘導体.

4. 科学研究への応用

化学: トリテルペノイドサポニンの研究のためのモデル化合物として使用されます。

生物学: アポトーシスや細胞増殖などの細胞プロセスに対する効果について調査されています。

類似化合物との比較

- Ilexsaponin B1

- Ilexsaponin B2

- Ilexsaponin B3

- Ilexoside O

Comparison: Ilexsaponin A is unique due to its higher abundance in Ilex pubescens and its potent pharmacological effects. While other similar compounds like Ilexsaponin B1, B2, and B3 also exhibit bioactivity, Ilexsaponin A stands out for its significant anti-inflammatory and cholesterol-lowering properties .

特性

IUPAC Name |

(3S,4R,4aR,6aR,6bS,8aS,11R,12R,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O11/c1-18-9-14-36(30(44)47-28-26(41)25(40)24(39)20(17-37)46-28)16-15-32(3)19(27(36)35(18,6)45)7-8-21-31(2)12-11-23(38)34(5,29(42)43)22(31)10-13-33(21,32)4/h7,18,20-28,37-41,45H,8-17H2,1-6H3,(H,42,43)/t18-,20-,21-,22-,23+,24-,25+,26-,27-,28+,31-,32-,33-,34-,35-,36+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFZJSUJFSUBQU-MOJLLMCOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)C(=O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-hydroxy-2-methyl-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enoic acid](/img/structure/B591294.png)

![Isoxazolo[4',5':3,4]benzo[1,2-c][1,2,5]oxadiazole](/img/structure/B591296.png)

![3-(3-Hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B591303.png)